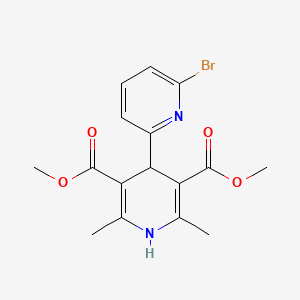![molecular formula C22H17BrClN5O2S B12039609 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 477330-05-5](/img/structure/B12039609.png)
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-metoxifenil)acetamida es un compuesto orgánico complejo que pertenece a la clase de los derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas, incluyendo propiedades antibacterianas, antifúngicas, anticancerígenas y antioxidantes
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-metoxifenil)acetamida generalmente involucra múltiples pasos. Un método común incluye la S-alquilación de 4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-tiol con un agente alquilante apropiado en un medio alcalino . Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para asegurar que se obtenga el producto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-metoxifenil)acetamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones de bromo y cloro.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en metanol.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir los alcoholes o aminas correspondientes.
Aplicaciones Científicas De Investigación
2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-metoxifenil)acetamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-metoxifenil)acetamida involucra su interacción con dianas moleculares específicas. El compuesto puede inhibir enzimas o interrumpir procesos celulares, lo que lleva a sus efectos biológicos. Las vías y dianas exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(4-bromofenil)-5-fenil-4H-1,2,4-triazol-3-tiol
- 4-(4-bromofenil)etinilpiridina
- 4-(3-cloro-4-metoxifenil)-1H-pirazol
Unicidad
2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-metoxifenil)acetamida es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Su anillo triazol, en particular, está asociado con una amplia gama de actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
477330-05-5 |
|---|---|
Fórmula molecular |
C22H17BrClN5O2S |
Peso molecular |
530.8 g/mol |
Nombre IUPAC |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H17BrClN5O2S/c1-31-19-7-4-16(12-18(19)24)26-20(30)13-32-22-28-27-21(14-8-10-25-11-9-14)29(22)17-5-2-15(23)3-6-17/h2-12H,13H2,1H3,(H,26,30) |
Clave InChI |
JJLYVAQUOLCPCE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12039536.png)
![N-(3-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12039545.png)
![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B12039550.png)
![4-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12039558.png)
![[4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12039565.png)

![2-(2-chlorophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12039577.png)

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12039583.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12039592.png)


